molecular formula C8H8O2S B014360 Methyl 4-sulfanylbenzoate CAS No. 6302-65-4

Methyl 4-sulfanylbenzoate

Cat. No.: B014360
CAS No.: 6302-65-4
M. Wt: 168.21 g/mol
InChI Key: BTZOMWXSWVOOHG-UHFFFAOYSA-N
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Description

Scientific Research Applications

Methyl 4-sulfanylbenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Methyl 4-sulfanylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes that are involved in oxidative stress responses and detoxification processes. For instance, it can act as a substrate for glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various electrophilic compounds, aiding in their detoxification . Additionally, this compound can interact with proteins involved in cellular signaling pathways, such as protein kinases, which may influence various cellular functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain protein kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors, leading to alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of oxidative stress responses and modulation of gene expression . These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing detoxification processes and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to induce oxidative stress and disrupt cellular homeostasis . Therefore, careful consideration of dosage is crucial when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to detoxification and oxidative stress responses. This compound can be metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are important for understanding the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . For instance, the presence of a sulfanyl group may facilitate its targeting to the mitochondria, where it can influence mitochondrial function and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-mercaptobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles like thiols or amines can react with the sulfanyl group under mild conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: 4-mercaptobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    Methyl 4-aminobenzoate: Contains an amino group in place of the sulfanyl group.

    Methyl 4-nitrobenzoate: Features a nitro group instead of a sulfanyl group.

Uniqueness: Methyl 4-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific applications where sulfanyl functionality is required.

Properties

IUPAC Name

methyl 4-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-2-4-7(11)5-3-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZOMWXSWVOOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285272
Record name methyl 4-sulfanylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-65-4
Record name 6302-65-4
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Record name methyl 4-sulfanylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-sulfanylbenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-mercaptobenzoic acid (Apin, 1.72 g, 11.17 mmol) in anhydrous methyl alcohol (20.0 mL) was added concentrated sulfuric acid (0.43 mL). The reaction mixture is then warmed to reflux for 16 h, concentrated in vacuo, diluted with ethyl acetate (100 mL) and washed with saturated sodium bicarbonate (2×100 mL). The organic phase is then separated, dried over anhydrous magnesium sulfate and concentrated in vacuo to give 712 mg (Y: 38%) of the title product; 1H-NMR (CDCl3): δ7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H).
Quantity
1.72 g
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0.43 mL
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20 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-mercapto benzoic acid (5 g, 32.4 mmol) in methanol (25 mL) was added catalytic H2SO4 (1-2 drops) and refluxed for 5-6 h. TLC (mobile phase-10% methanol in chloroform Rf. S.M.—0.2, product—0.6) shows absence of starting material and formation of product; the methanol was distilled off in vacuo and the residue was diluted with ethyl acetate. The organic layer was washed with water (2×25 mL) followed by 10% aq. sodium bicarbonate solution. The organic layer was dried over Na2SO4 and concentrated in vacuo to obtained the product as an off-white solid (Yield-5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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Yield
97.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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